2H-Azuleno[1,8-cd]isoxazole(9CI)
Description
2H-Azuleno[1,8-cd]isoxazole(9CI) (CAS: 88859-25-0, molecular formula: C₁₀H₇NO) is a bicyclic aromatic compound featuring a fused azulene and isoxazole ring system . Azulene, a non-benzenoid aromatic hydrocarbon, contributes unique electronic properties due to its dipole moment, while the isoxazole moiety (a five-membered heterocycle with one oxygen and one nitrogen atom) introduces reactivity typical of heteroaromatic systems.
Properties
CAS No. |
76758-84-4 |
|---|---|
Molecular Formula |
C10H7NO |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
2-oxa-3-azatricyclo[5.4.1.04,12]dodeca-1(11),4(12),5,7,9-pentaene |
InChI |
InChI=1S/C10H7NO/c1-2-4-9-10-7(3-1)5-6-8(10)11-12-9/h1-6,11H |
InChI Key |
PNUABPMSLFPSRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C3=C(C=CC3=C1)NO2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2H-Azuleno[1,8-cd]isoxazole(9CI) typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of azulene derivatives with nitrile oxides, leading to the formation of the isoxazole ring. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2H-Azuleno[1,8-cd]isoxazole(9CI) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the isoxazole ring.
Substitution: The compound can undergo substitution reactions where functional groups on the azulene ring are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2H-Azuleno[1,8-cd]isoxazole(9CI) has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a component in certain industrial processes
Mechanism of Action
The mechanism of action of 2H-Azuleno[1,8-cd]isoxazole(9CI) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Structural Comparison with Similar Isoxazole Derivatives
The compound’s uniqueness lies in its fused bicyclic architecture. Below is a comparison with analogous isoxazole-containing compounds:
Functional and Application Comparison
Thermodynamic and Binding Properties
- For example, 9CI (a different compound in ) exhibited a binding constant ($K_b$) with c-MYCPu22 G-quadruplex, determined via Origin software-fitted isothermal curves .
Research Findings on Analogous Compounds
Herbicidal Isoxazoles
Data Tables
Table 1: Structural and Physical Properties
| Property | 2H-Azuleno[1,8-cd]isoxazole(9CI) | 4-BromoIsoxazole | Isoxaben |
|---|---|---|---|
| Molecular Formula | C₁₀H₇NO | C₃H₂BrNO | C₁₄H₁₂ClNO₄S |
| Molecular Weight (g/mol) | 157.17 | 147.96 | 325.76 |
| Melting Point (°C) | Not reported | 38–43 | Not reported |
| Boiling Point (°C) | Not reported | 182.7 (predicted) | Not reported |
| Key Application | Understudied | Synthetic intermediate | Herbicide |
Table 2: Functional Comparison
| Compound | Primary Use | Mechanism of Action (if known) |
|---|---|---|
| 2H-Azuleno[1,8-cd]isoxazole(9CI) | Research interest | Hypothetical biomolecular interactions |
| Isoxaben | Herbicide | Cellulose biosynthesis inhibition |
| 4-BromoIsoxazole | Chemical synthesis | Halogenation reactions |
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